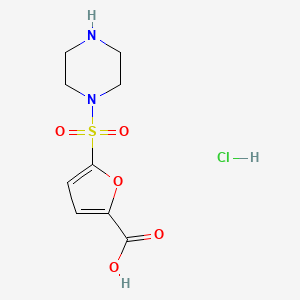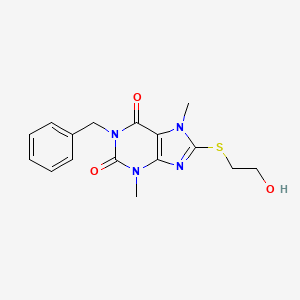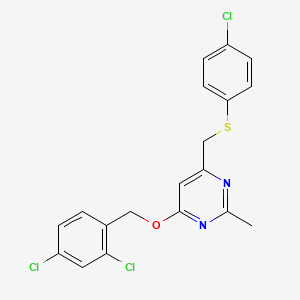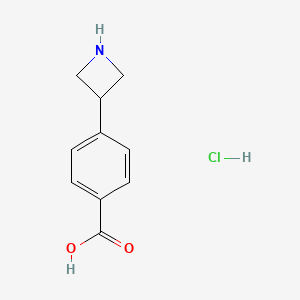
5-(Piperazine-1-sulfonyl)furan-2-carboxylic acid hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Piperazine-1-sulfonyl)furan-2-carboxylic acid hydrochloride, commonly known as PSC833, is a small molecule inhibitor that belongs to the class of drugs called modulators of multidrug resistance. PSC833 has shown promising results in various scientific research applications, including cancer treatment, neurological disorders, and infectious diseases.
Wissenschaftliche Forschungsanwendungen
Catalyst in Organic Synthesis
5-(Piperazine-1-sulfonyl)furan-2-carboxylic acid hydrochloride derivatives have been utilized in organic synthesis. l-Piperazine-2-carboxylic acid-derived N-formamides, for instance, have been developed as highly enantioselective Lewis basic catalysts for the hydrosilylation of N-aryl imines with trichlorosilane. The arene sulfonyl group, similar in structure to 5-(Piperazine-1-sulfonyl)furan-2-carboxylic acid hydrochloride, is crucial for achieving high enantioselectivity in the catalyst. These catalysts have demonstrated excellent results in terms of yield and enantioselectivity for a wide range of substrates, including both aromatic and aliphatic ketimines (Wang et al., 2006).
Drug Development
The compound has been instrumental in the development of new drugs, particularly in anti-tuberculosis and antibiotic drugs. For instance, analogues of 5-nitro-furan-2-carboxylic acid 4-(4-benzyl-piperazin-1-yl)-benzylamide, a compound structurally related to 5-(Piperazine-1-sulfonyl)furan-2-carboxylic acid hydrochloride, have been synthesized to improve bioavailability and metabolic stability in anti-tuberculosis drug development (Tangallapally et al., 2006). Additionally, N-sulfonated derivatives of (2-furoyl)piperazine have shown high antibacterial potential and mild cytotoxicity, making them promising compounds for drug designing and development as antibacterial agents (Abbasi et al., 2022).
Inhibitors in Therapeutic Applications
Derivatives of 5-(Piperazine-1-sulfonyl)furan-2-carboxylic acid hydrochloride have shown significant potential as inhibitors in various therapeutic applications. For example, compounds synthesized from 2-furoic piperazide derivatives were identified as promising inhibitors of enzymes such as α-glucosidase, acetylcholinesterase (AChE), and butyrylcholinesterase (BChE), which are crucial in the treatment of diseases like type 2 diabetes and Alzheimer's disease (Abbasi et al., 2018). Furthermore, ACE inhibitors derived from 5-hydroxy indanone derivatives, involving piperazine structures, have shown potential for treating hypertension with minimal toxicity (Vulupala et al., 2018).
Crystal Engineering and Molecular Studies
5-(Piperazine-1-sulfonyl)furan-2-carboxylic acid hydrochloride derivatives have also been involved in crystal engineering and molecular studies. The compound's structure has contributed to the understanding of hydrogen bonding in proton-transfer compounds and their structural features, which is crucial in the field of crystallography (Smith et al., 2011). Additionally, research on organic crystal engineering with derivatives of this compound has led to insights into supramolecular organization in crystals, which is essential for the development of materials with specific optical or electronic properties (Jagadish et al., 2003).
Eigenschaften
IUPAC Name |
5-piperazin-1-ylsulfonylfuran-2-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O5S.ClH/c12-9(13)7-1-2-8(16-7)17(14,15)11-5-3-10-4-6-11;/h1-2,10H,3-6H2,(H,12,13);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGQGGMMTZHQIID-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)S(=O)(=O)C2=CC=C(O2)C(=O)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.73 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Piperazine-1-sulfonyl)furan-2-carboxylic acid hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((5-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)thio)acetamide](/img/structure/B2405898.png)
![N-(4-ethoxyphenyl)-2-[3-(4-ethylbenzoyl)-6,7-dimethoxy-4-oxoquinolin-1-yl]acetamide](/img/structure/B2405900.png)


![1-[(2-fluorophenyl)methyl]-4-(3-naphthalen-1-yl-1H-pyrazol-5-yl)piperidine](/img/structure/B2405907.png)
![N-Pyrazolo[1,5-a]pyridin-2-ylprop-2-enamide](/img/structure/B2405908.png)

![N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}-2H-1,3-benzodioxole-5-carboxamide](/img/structure/B2405912.png)

![1-(4-fluorophenyl)-4-methoxy-6-oxo-N-[4-(trifluoromethyl)phenyl]pyridazine-3-carboxamide](/img/structure/B2405914.png)
![N-(6-bromobenzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide hydrochloride](/img/structure/B2405917.png)
![6,8-Dimethylbenzo[b][1,4]benzothiazepine-3-carboxylic acid](/img/structure/B2405918.png)

